3-amino-N-(4-ethylphenyl)-3-thioxopropanamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituents based on seniority. The parent chain is a propanamide (three-carbon chain with an amide group). Key substituents include:
- A thioxo group ($$ \text{C=S} $$) at position 3, replacing the carbonyl oxygen.
- An amino group ($$ \text{NH}_2 $$) also at position 3.
- An N-(4-ethylphenyl) substituent on the amide nitrogen.
Thus, the full IUPAC name is 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide . The numbering and prioritization adhere to the following hierarchy:
- Principal functional group: Amide (-CONH-).
- Substituents: Thioxo (=S) and amino (-NH$$_2$$) at position 3.
- Aromatic substituent: 4-ethylphenyl on the amide nitrogen.
Table 1: Structural Comparison with Related Thiourea Derivatives
Historical Context in Thiourea Derivatives Research
Thiourea derivatives have been extensively studied since the early 20th century due to their versatile reactivity and applications in pharmaceuticals, agrochemicals, and coordination chemistry. The synthesis of this compound aligns with broader efforts to optimize green synthesis methods for sulfur-containing compounds. For instance, recent advances emphasize solvent-free reactions or aqueous-phase syntheses to reduce environmental impact.
The compound’s structural motif—a thioamide linked to an aromatic ring—echoes strategies used in drug discovery. For example, thiourea derivatives have shown promise as anti-leishmanial agents, though specific biological data for this compound remain unexplored. Its synthesis likely involves the reaction of 4-ethylphenylamine with a thiocarbonyl precursor, a pathway common in thiourea chemistry.
Position Within Organosulfur Compound Classifications
Organosulfur compounds are categorized by their functional groups, with this compound falling into the thioamide subclass. Key characteristics include:
- Thioamide Group : The replacement of oxygen with sulfur in the amide group ($$ \text{C=S} $$) alters electronic properties, enhancing nucleophilicity and metal-chelating capacity.
- Aromatic Substitution : The 4-ethylphenyl group introduces steric and electronic effects, influencing solubility and reactivity.
Comparison to Other Organosulfur Classes :
- Thioethers (e.g., $$ \text{R-S-R}' $$) lack the conjugated system of thioamides.
- Thiols ($$ \text{R-SH} $$) prioritize sulfur’s reducing capacity over resonance stabilization.
- Thioesters ($$ \text{R-COS-R}' $$) feature sulfur in an acyl group, differing from thioamides’ nitrogen-linked sulfur.
The compound’s hybrid structure—combining a thioamide with an aromatic amine—makes it a candidate for studying non-covalent interactions , such as hydrogen bonding via the amino and thioxo groups.
Properties
IUPAC Name |
3-amino-N-(4-ethylphenyl)-3-sulfanylidenepropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-8-3-5-9(6-4-8)13-11(14)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZPDXRGQKMBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide typically involves the reaction of 4-ethylphenylamine with a suitable thioxo-propanamide precursor. One common method involves the use of ketene dithioacetal and an appropriate secondary amine, followed by reaction with sodium sulfide and phenacyl bromide . The reaction conditions are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-ethylphenyl)-3-thioxopropanamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted amides, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research has indicated that thioxo compounds exhibit significant antimicrobial properties. The thioamide moiety in 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide may enhance its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
Cytotoxicity Studies : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The presence of the amino and thioamide groups is believed to play a critical role in its interaction with biological targets, potentially leading to apoptosis in cancer cells .
Organic Synthesis
Mannich Reactions : this compound can be utilized as a building block in Mannich reactions, which are essential for synthesizing various nitrogen-containing heterocycles. Its ability to participate in these reactions makes it valuable for creating complex organic molecules with potential pharmaceutical applications .
Synthesis of Heterocycles : The compound serves as a precursor for synthesizing diverse heterocyclic compounds through cyclization reactions. These heterocycles are often found in biologically active molecules and can be further modified for enhanced activity .
Materials Science
Polymer Chemistry : The incorporation of this compound into polymer matrices can lead to the development of materials with improved thermal stability and mechanical properties. Its functional groups allow for cross-linking reactions that can enhance the performance of polymers used in coatings and adhesives .
Nanocomposites : This compound can also be explored as a modifier for nanocomposites, where its chemical properties may improve the dispersion of nanoparticles within polymer matrices, resulting in materials with superior electrical and thermal conductivity .
Case Studies
Mechanism of Action
The mechanism of action of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Chloro and ethyl substituents increase molecular weight compared to methoxy analogs.
Insecticidal Activity
- N-(4-Chlorophenyl)pyridine derivatives (e.g., compounds 2 and 3 in ) exhibit 2–3× higher insecticidal activity against cowpea aphids than acetamiprid, a commercial neonicotinoid . While the target compound lacks direct insecticidal data, the 4-ethylphenyl group may confer similar bioactivity due to its hydrophobic nature, which could enhance binding to insect nicotinic acetylcholine receptors.
Pharmacological Potential
- Imidazolidin-2,4-dione derivatives (e.g., IM-3 and IM-7) with 4-ethylphenyl or 4-isopropylphenyl groups demonstrate acute cardiovascular and CNS effects in rats, suggesting that aryl substituents influence target specificity .
Antifungal Activity
- Pyrazinecarboxamide analogs () with hydrophobic substitutions (e.g., cyclohexylmethyl or dipropylamino groups) show antifungal properties by targeting fungal Nhx1 transporters . The ethylphenyl group in the target compound could similarly disrupt fungal pH regulation, though this remains speculative without experimental validation.
Biological Activity
3-amino-N-(4-ethylphenyl)-3-thioxopropanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 226.30 g/mol. The structure features an amino group, a thioxo group, and an ethyl-substituted phenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The thioxo group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. This property may enable the compound to modulate enzyme activities or interfere with cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Investigations have shown potential cytotoxic effects on cancer cell lines, indicating its role as a candidate for anticancer drug development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at various concentrations, suggesting potential use as an antimicrobial agent.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as an anticancer drug.
-
Inflammation Model :
- A murine model was used to evaluate the anti-inflammatory effects. Administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases.
Discussion
The diverse biological activities associated with this compound underscore its potential as a lead compound in drug development. Its ability to interact with key biomolecules positions it as a candidate for further research in antimicrobial, anticancer, and anti-inflammatory therapies.
Q & A
Q. How can researchers optimize the synthesis of 3-amino-N-(4-ethylphenyl)-3-thioxopropanamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. For amide-thioamide derivatives, key factors include:
- Catalyst selection : Use coupling agents like EDCI/HOBt for efficient amide bond formation while minimizing side reactions .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, but post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the thioamide .
- Temperature control : Maintain reaction temperatures between 0–25°C to prevent thioamide decomposition . Yield tracking via TLC and mass spectrometry ensures reproducibility.
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm the presence of the thioamide group (C=S resonance at ~200 ppm) and ethylphenyl substituents .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates purity (>95%) and molecular ion peaks .
- FT-IR : Thioamide C=S stretching vibrations (~1250–1050 cm) distinguish it from carbonyl analogs .
Q. What in vitro models are appropriate for preliminary evaluation of the bioactivity of this compound?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Screen against cysteine proteases (e.g., cathepsin B) due to thioamide’s potential as a reversible inhibitor .
- Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity via MTT assays, with IC calculations .
- Binding studies : Surface plasmon resonance (SPR) quantifies interactions with receptors like GPCRs .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Adopt hazard-specific precautions:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
- Waste disposal : Neutralize acidic/basic residues before segregating organic waste according to institutional guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thioamide-containing compounds like this compound?
Methodological Answer: Address discrepancies through:
- Comparative assay standardization : Replicate studies using identical cell lines, buffer conditions (e.g., pH 7.4), and controls to isolate variable impacts .
- Metabolic stability testing : Use liver microsomes to assess whether metabolite interference explains divergent in vivo vs. in vitro results .
- Structural analogs : Synthesize derivatives (e.g., replacing the ethylphenyl group) to clarify structure-activity relationships (SAR) .
Q. What strategies are effective in studying the interaction mechanisms of this compound with biological targets?
Methodological Answer: Combine computational and experimental tools:
- Molecular docking : Use AutoDock Vina to predict binding poses with proteins (e.g., kinases), focusing on thioamide’s sulfur as a hydrogen-bond acceptor .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- Mutagenesis studies : Engineer target proteins (e.g., cysteine-to-serine mutations) to identify critical residues for binding .
Q. How can single-crystal X-ray diffraction determine the stereochemical configuration of this compound derivatives?
Methodological Answer:
- Crystallization : Optimize crystal growth via vapor diffusion (e.g., dichloromethane/methanol) at 4°C to obtain diffraction-quality crystals .
- Data collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data, resolving sulfur atom positions .
- Refinement : Software like SHELXL refines anisotropic displacement parameters to confirm bond lengths (C–S ≈ 1.68 Å) and torsion angles .
Q. What computational chemistry approaches are suitable for predicting the reactivity of the thioamide group in this compound under varying pH conditions?
Methodological Answer:
- DFT calculations : Gaussian 16 simulations (B3LYP/6-311+G**) model protonation states of the thioamide group at pH 2–10 .
- pKa prediction : Tools like MarvinSketch estimate thiol/thione tautomer stability, guiding buffer selection for stability studies .
- Reactivity mapping : Identify electrophilic sites via Fukui indices to predict nucleophilic attack or oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
